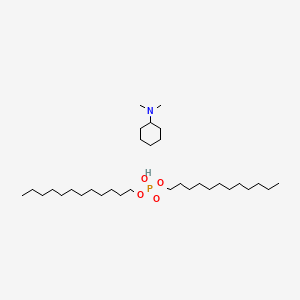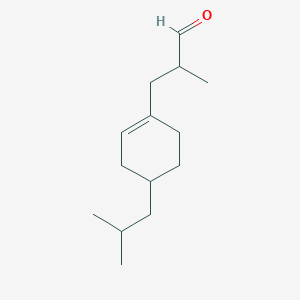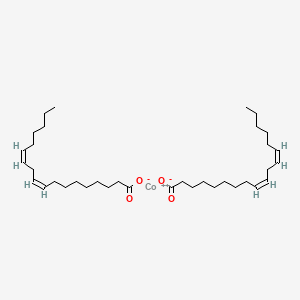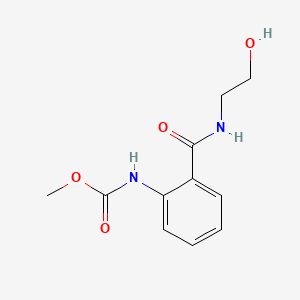
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyethyl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate typically involves the reaction of methyl carbamate with 2-(((2-hydroxyethyl)amino)carbonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
- Propyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
- Butyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
Uniqueness
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
85098-72-2 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9-5-3-2-4-8(9)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Clave InChI |
PEJQHMBMVSONRN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC=C1C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


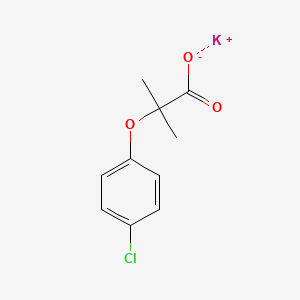
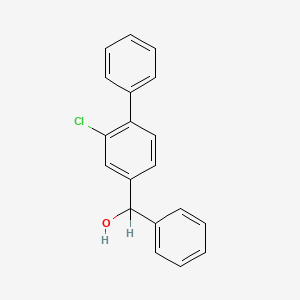
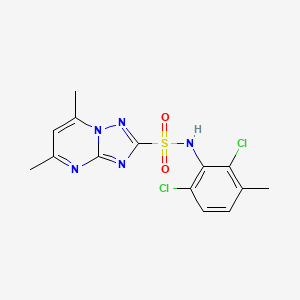
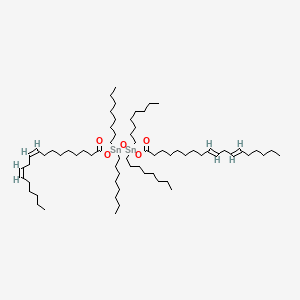


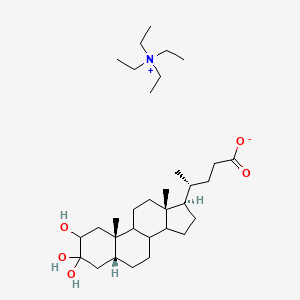
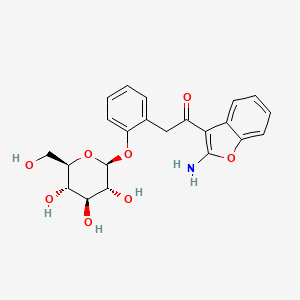
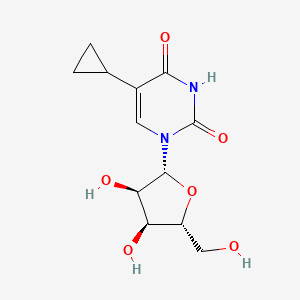

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
